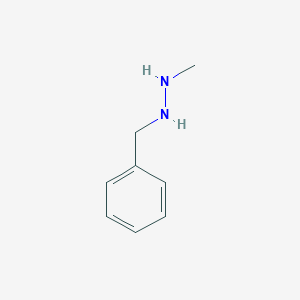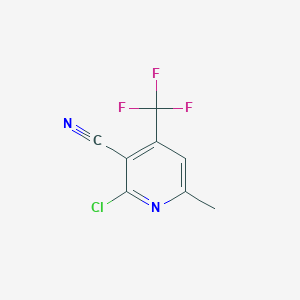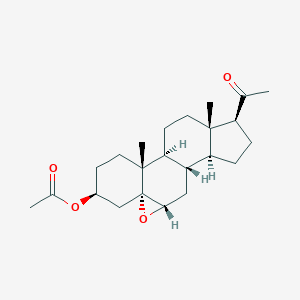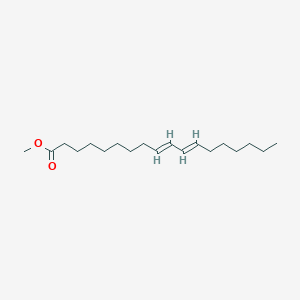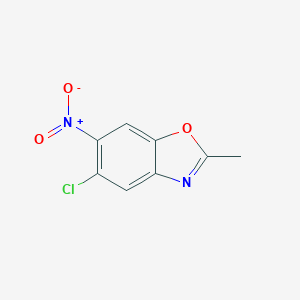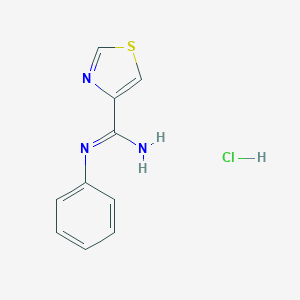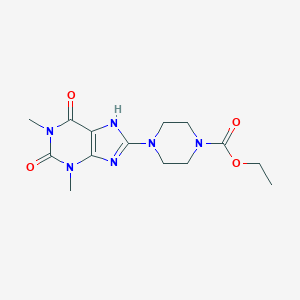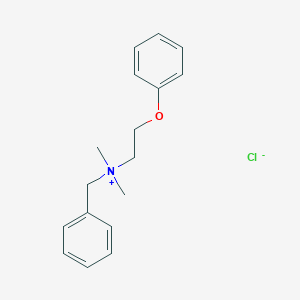
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its cationic surfactant properties, which make it effective in disrupting microbial cell membranes, thus exhibiting antimicrobial activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethyl(2-phenoxyethyl)ammonium chloride typically involves the reaction of chloro-2-phenoxyethane with dimethylamine to produce dimethylamino-2-phenoxyethane. This intermediate is then reacted with benzyl chloride in acetone, leading to the formation of benzyldimethyl(2-phenoxyethyl)ammonium chloride .
Industrial Production Methods
Industrial production of benzyldimethyl(2-phenoxyethyl)ammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
化学反応の分析
Types of Reactions
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the chloride ion in the compound.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .
科学的研究の応用
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its antimicrobial properties.
Medicine: Studied for its potential use as an antiseptic and disinfectant.
Industry: Utilized in the formulation of cleaning agents and disinfectants due to its surfactant properties
作用機序
The mechanism of action of benzyldimethyl(2-phenoxyethyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Miramistin: Known for its broad-spectrum antimicrobial activity.
Uniqueness
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its phenoxyethyl group enhances its lipophilicity, making it more effective in disrupting microbial cell membranes compared to some other quaternary ammonium compounds .
特性
CAS番号 |
13928-81-9 |
|---|---|
分子式 |
C17H22ClNO |
分子量 |
291.8 g/mol |
IUPAC名 |
benzyl-dimethyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C17H22NO.ClH/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
RMYXKLARNIPDRT-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
正規SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
同義語 |
Bephenium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


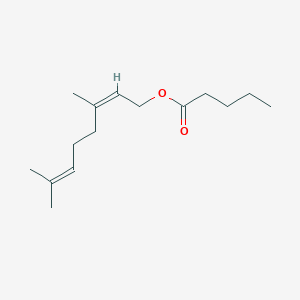
![(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane](/img/structure/B84876.png)
